![molecular formula C14H15NOS2 B2637411 Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396805-41-6](/img/structure/B2637411.png)
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
A series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and the structures were determined by IR, 1 H-NMR, and HRMS analysis . The synthesized compounds demonstrated good drug-likeness values .Molecular Structure Analysis
The molecular formula of “Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is C14H15NOS2. Its molecular weight is 277.4.Chemical Reactions Analysis
The anticancer activity of the title compounds against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells growth were investigated by MTT assay . Raji and HL60 cells exhibited more sensitivity to synthesized compounds .Physical And Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were evaluated in silico, and it was found that all compounds should present good passive oral absorption .Scientific Research Applications
- For instance, molecules containing the thiophene ring system exhibit properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Researchers utilize thiophene-based compounds for cellular imaging and controlled drug delivery. For instance, Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone may play a role in designing pH-responsive nanoparticles for imaging purposes .
Medicinal Chemistry and Drug Development
Biological Imaging and Drug Delivery
Chemical Synthesis and Reaction Pathways
Future Directions
Mechanism of Action
Target of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound with potential anticancer activity . The primary targets of this compound are cancer cells, specifically Raji and HL60 human cancer cells . These cells have shown more sensitivity to the compound compared to other cancer cells .
Mode of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone interacts with its targets, the Raji and HL60 cancer cells, by inhibiting their growth . The compound exerts its action by binding to specific receptors on the cancer cells, leading to changes in the cells that result in growth inhibition .
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of cancer cell growth, suggesting that it may interfere with the pathways involved in cell proliferation .
Pharmacokinetics
In silico evaluations suggest that the compound should present good passive oral absorption . This implies that the compound could be bioavailable and reach its target cells when administered orally .
Result of Action
The result of the action of Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is the inhibition of growth in Raji and HL60 cancer cells . This suggests that the compound could have potential therapeutic effects in the treatment of cancers that involve these cells .
properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-8-18-10-13)15-5-1-11(2-6-15)12-3-7-17-9-12/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCALYUCUYEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone |
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